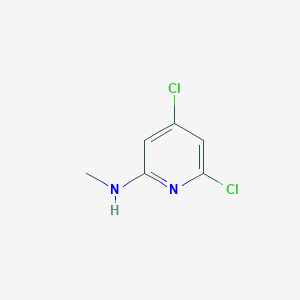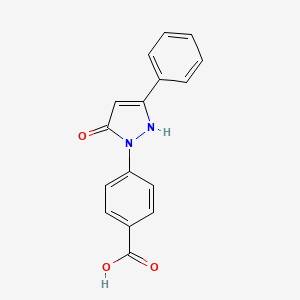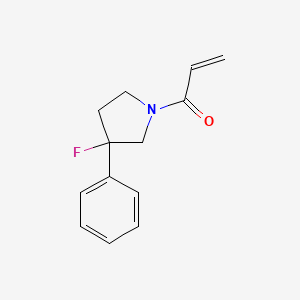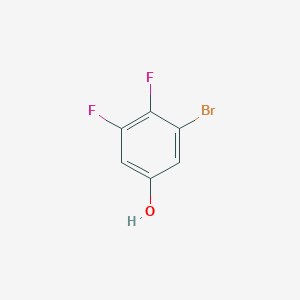![molecular formula C15H17ClN2O2 B2958166 Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate CAS No. 1990564-54-9](/img/structure/B2958166.png)
Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate is a chemical compound with the CAS Number: 742698-74-4 . It has a molecular weight of 278.74 . This compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of compounds similar to Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate involves a nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . Some N-methyl derivatives were also synthesized by N-methylation using (CH3)2SO4/NaH .Molecular Structure Analysis
The Inchi Code for Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate is 1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)16-12(11)15/h4-8H,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis
Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate is a powder that is stored at room temperature . It has a molecular weight of 278.74 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
Corrosion Inhibition
Faydy et al. (2019) synthesized new organic compounds based on 8-hydroxyquinoline, which showed potential as corrosion inhibitors for carbon steel in hydrochloric acid solution. This study highlights the compound's relevance in enhancing material durability and performance in corrosive environments (Faydy et al., 2019).
Chemoselective Tert-butoxycarbonylation
The utility of tert-butoxycarbonylation reagents in the synthesis of organic molecules was explored by Saito et al. (2006) and Ouchi et al. (2002), where tert-butoxycarbonylation plays a critical role in the chemoselective modification of substrates, thereby contributing to the development of new synthetic methodologies (Saito et al., 2006); (Ouchi et al., 2002).
Medicinal Chemistry
Antimalarial Drug Development
The selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796) as an affordable antimalarial drug demonstrates the compound's significance in addressing global health challenges. This molecule was rationally designed, underscoring its potential in creating effective treatments against Plasmodium falciparum (O’Neill et al., 2009).
Asymmetric Synthesis of Camptothecin
Liu et al. (2019) described an asymmetric total synthesis of (20S)-camptothecin starting from tert-butyl (2-chloroquinolin-3-yl)methylcarbamate. This process highlights the compound's role in synthesizing biologically active molecules that can contribute to cancer treatment (Liu et al., 2019).
Biased Agonism at Dopamine D2 Receptor
Shonberg et al. (2013) conducted a structure-activity analysis indicating that derivatives of tert-butyl (trans-4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)carbamate could exhibit biased agonism at the dopamine D2 receptor. This research provides insights into designing pathway-selective ligands for treating neuropsychiatric disorders (Shonberg et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)20-14(19)17-9-11-8-10-6-4-5-7-12(10)18-13(11)16/h4-8H,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQMCYXLDCTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2958084.png)

![Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B2958086.png)



![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)
![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)





![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)